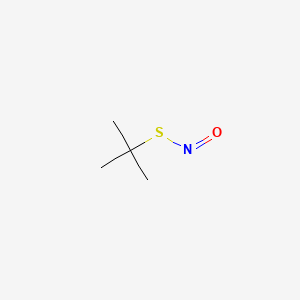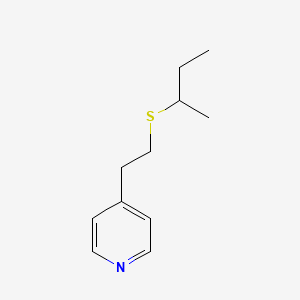
4-(2-((1-Methylpropyl)thio)ethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((1-Methylpropyl)thio)ethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features a pyridine ring substituted with a 2-((1-methylpropyl)thio)ethyl group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-Methylpropyl)thio)ethyl)pyridine typically involves the reaction of pyridine with 2-((1-methylpropyl)thio)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-((1-Methylpropyl)thio)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the thioethyl group.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(2-((1-Methylpropyl)thio)ethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-((1-Methylpropyl)thio)ethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Ethylthio)ethyl)pyridine
- 4-(2-(Methylthio)ethyl)pyridine
- 4-(2-(Propylthio)ethyl)pyridine
Uniqueness
4-(2-((1-Methylpropyl)thio)ethyl)pyridine is unique due to the presence of the 1-methylpropyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
134480-43-6 |
|---|---|
Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-(2-butan-2-ylsulfanylethyl)pyridine |
InChI |
InChI=1S/C11H17NS/c1-3-10(2)13-9-6-11-4-7-12-8-5-11/h4-5,7-8,10H,3,6,9H2,1-2H3 |
InChI Key |
ZUILQCLQZCJPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SCCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


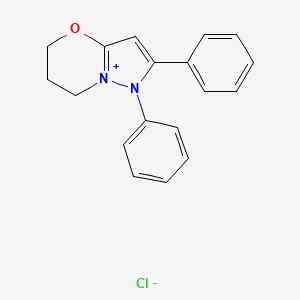
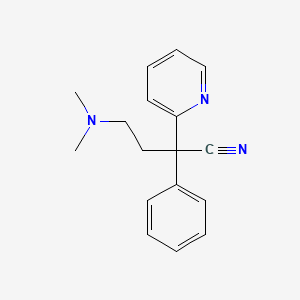


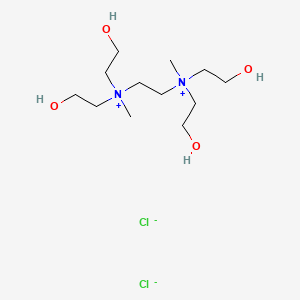
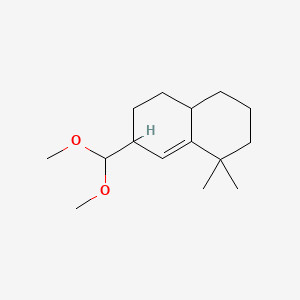
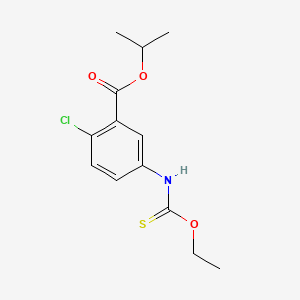
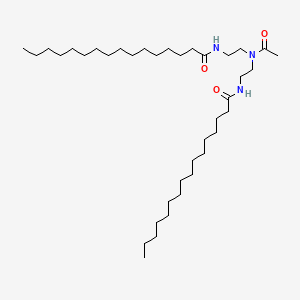
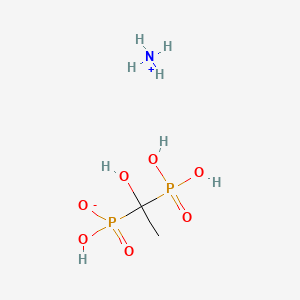
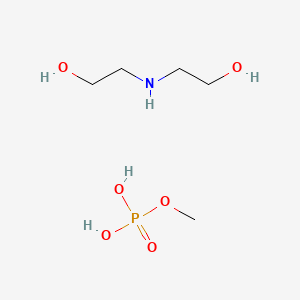
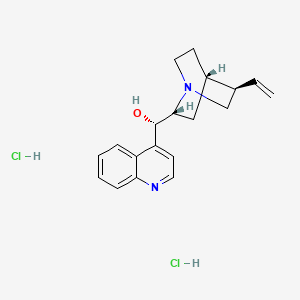
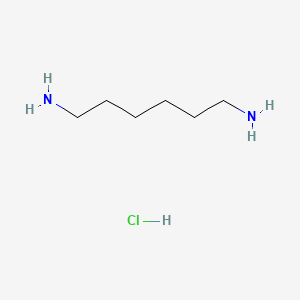
![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)
